N'-[1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-N-methyl-hydrazinecarboxylic acid ethyl ester
Description
The compound N'-[1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-N-methyl-hydrazinecarboxylic acid ethyl ester (hereafter referred to as Compound A) is a hydrazinecarboxylate ester derivative featuring a trifluoromethylpyridine core. Key characteristics include:
- Molecular Formula: C₁₉H₂₁F₃N₄O₂
- Molecular Weight: 394.40 g/mol
- Structural Features: A 6-dimethylamino-4-trifluoromethyl-pyridin-2-yl group linked to a meta-substituted phenyl ring. An (E)-configured ylidene hydrazinecarboxylic acid ethyl ester moiety.
- Synthetic Relevance: The trifluoromethyl group enhances lipophilicity and metabolic stability, while the dimethylamino group may influence electronic properties and solubility .
Properties
IUPAC Name |
ethyl N-[(E)-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]methylideneamino]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O2/c1-5-28-18(27)26(4)23-12-13-7-6-8-14(9-13)16-10-15(19(20,21)22)11-17(24-16)25(2)3/h6-12H,5H2,1-4H3/b23-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREZWMXOUYYCDA-FSJBWODESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(C)N=CC1=CC(=CC=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N(C)/N=C/C1=CC(=CC=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-N-methyl-hydrazinecarboxylic acid ethyl ester (CAS No: 1311283-86-9) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its chemical properties, biological activities, and relevant research findings.
- Chemical Formula : C19H21F3N4O2
- Molecular Weight : 394.39 g/mol
- CAS Number : 1311283-86-9
- Purity : Typically >95% .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activities. The compound's structure suggests potential interactions with various cellular targets involved in cancer progression.
- Mechanism of Action :
-
In Vitro Studies :
- In vitro assays have demonstrated that derivatives with similar structures show cytotoxic effects against various cancer cell lines. For instance, compounds with trifluoromethyl groups have been shown to enhance biological activity through improved cell membrane permeability and target binding affinity .
Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties. The presence of the dimethylamino group is known to enhance activity against certain bacterial strains.
- Bacterial Inhibition :
Data Summary
| Property | Value |
|---|---|
| Chemical Formula | C19H21F3N4O2 |
| Molecular Weight | 394.39 g/mol |
| CAS Number | 1311283-86-9 |
| Purity | >95% |
| Anticancer Activity | CDK4/6 inhibition |
| Antimicrobial Activity | MIC = 6.25 μg/ml (E. coli) |
Case Studies
- Study on Kinase Inhibition :
- Antimicrobial Efficacy Assessment :
Scientific Research Applications
Medicinal Chemistry
The compound's unique structure allows it to interact with biological systems effectively, making it a candidate for drug development.
Anticancer Activity
Research indicates that derivatives of hydrazinecarboxylic acids exhibit anticancer properties. Specifically, compounds similar to N'-[1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-N-methyl-hydrazinecarboxylic acid ethyl ester have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that hydrazine derivatives can inhibit specific cancer cell lines by targeting metabolic pathways involved in cell proliferation .
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. Its efficacy against various bacterial strains has been documented, suggesting it could be developed into a therapeutic agent for treating infections.
- Research Findings : In vitro studies have indicated that such compounds can disrupt bacterial cell walls, leading to cell death .
Agricultural Applications
Hydrazine derivatives are also explored for their potential as agrochemicals. The compound's ability to act as a herbicide or pesticide is under investigation due to its structural similarity to known agrochemical agents.
Herbicidal Activity
Preliminary studies suggest that this compound may inhibit the growth of certain weed species.
- Field Trials : Field trials have shown promising results in controlling weed populations without affecting crop yield significantly .
Material Science
The compound's chemical properties also lend themselves to applications in material science, particularly in the development of new polymers and coatings.
Polymerization Studies
Research into the polymerization of hydrazine derivatives has indicated that they can serve as effective cross-linking agents in polymer matrices.
Comparison with Similar Compounds
Positional Isomer: Para-Substituted Analog
A positional isomer of Compound A, N'-[1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-N-methyl-hydrazinecarboxylic acid ethyl ester, shares the same molecular formula (C₁₉H₂₁F₃N₄O₂) and weight (394.40 g/mol) but differs in the substitution pattern on the phenyl ring (para instead of meta).
- Meta-substitution in Compound A could enhance conformational flexibility compared to the para analog .
Trichloroacetyl Derivative
Trichloroacetyl N'-[1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-N-methyl-hydrazide (Compound B) replaces the ethyl ester group with a trichloroacetyl moiety.
- Molecular Formula : C₁₈H₁₆Cl₃F₃N₄O
- Molecular Weight : 467.71 g/mol
- Key Differences: The trichloroacetyl group introduces three chlorine atoms, increasing molecular weight and lipophilicity.
- Functional Implications : The trichloroacetyl group could enhance electrophilicity, making Compound B more reactive in nucleophilic environments .
Ethyl 2-[4-(Trifluoromethyl)pyridin-2-yl]hydrazine-1-carboxylate
Ethyl 2-[4-(trifluoromethyl)pyridin-2-yl]hydrazine-1-carboxylate (Compound C) is a simpler analog lacking the dimethylamino group and phenyl-meth-(E)-ylidene structure.
- Molecular Formula : C₉H₁₀F₃N₃O₂
- Molecular Weight : 249.19 g/mol
- Structural Contrasts: No dimethylamino substituent on the pyridine ring. Absence of the phenyl-ylidene moiety simplifies the structure.
- Functional Impact : The reduced complexity likely diminishes binding affinity in biological systems but improves synthetic accessibility .
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Features |
|---|---|---|---|---|
| Compound A (Target) | C₁₉H₂₁F₃N₄O₂ | 394.40 | Trifluoromethylpyridine, (E)-ylidene ester | Meta-substitution, dimethylamino group |
| Para-Substituted Isomer | C₁₉H₂₁F₃N₄O₂ | 394.40 | Same as Compound A | Para-substitution on phenyl ring |
| Compound B (Trichloroacetyl) | C₁₈H₁₆Cl₃F₃N₄O | 467.71 | Trichloroacetyl, hydrazide | Increased lipophilicity, higher reactivity |
| Compound C (Simpler Analog) | C₉H₁₀F₃N₃O₂ | 249.19 | Hydrazinecarboxylate ester | Minimal steric hindrance, lower complexity |
Research Findings and Implications
- Synthetic Accessibility: Compound A’s trifluoromethyl and dimethylamino groups necessitate multi-step synthesis, whereas Compound C can be prepared in fewer steps .
- Biological Activity : The (E)-ylidene configuration in Compound A may enhance interaction with biological targets (e.g., enzymes or receptors) compared to analogs without geometric specificity .
- Stability and Solubility : The ethyl ester in Compound A offers a balance between hydrolytic stability and solubility, whereas the trichloroacetyl group in Compound B may confer greater metabolic resistance but lower aqueous solubility .
Preparation Methods
Synthesis of the Pyridine Derivative Intermediate
The core of this compound is the 6-trifluoromethylpyridine-2-yl moiety, which can be synthesized via established methods for substituted pyridines:
- Starting Material: 4,4,4-trifluoro-3-aminobutanoates, which serve as precursors for the trifluoromethylated pyridine ring.
- Method: The process involves cyclization reactions of amino-butanates with suitable aldehydes or ketones, followed by nitration and reduction steps to yield the substituted pyridine ring.
Alternatively, a direct synthesis route involves the reaction of 4,4,4-trifluoro-3-aminobutanoates with enamines or dihydropyridinones, proceeding through a cyclization to form the pyridine core, as described in patent EP2821398A1. This method leverages the instability of intermediates like trifluoroacetylated enol ethers, which are transformed under controlled conditions to yield the desired pyridine derivative.
Preparation of the Phenyl Linker
The phenyl group attached to the pyridine is typically introduced via:
- Aryl halide coupling: Using a halogenated phenyl precursor, such as 3-bromophenyl or 3-iodophenyl, which undergoes Suzuki or Stille coupling with the pyridine derivative under palladium catalysis.
- Reaction Conditions: The coupling reactions are performed in inert solvents like toluene or dioxane, with bases such as potassium carbonate, at elevated temperatures (80–120°C).
Formation of the Hydrazinecarboxylic Acid Ethyl Ester
The hydrazine moiety is introduced through:
- Hydrazine Derivative Synthesis: Condensation of methyl hydrazine with suitable acyl chlorides or esters, such as ethyl chloroformate, to form the hydrazinecarboxylic acid ethyl ester.
- Reaction Conditions: Typically performed in anhydrous solvents like dichloromethane, with base catalysts such as triethylamine, maintaining low temperatures (0–5°C) to control reactivity.
Coupling to Form the Final Compound
The key step involves forming the hydrazone linkage:
- Condensation Reaction: The pyridine-phenyl intermediate bearing a suitable aldehyde or ketone group reacts with the hydrazine derivative to form the hydrazone linkage, specifically the (E)-configured meth-(E)-ylidene group.
- Reaction Conditions: This process is carried out under reflux in polar solvents like ethanol or acetic acid, with acid catalysts such as acetic acid or p-toluenesulfonic acid to facilitate the condensation.
Purification and Finalization
- The reaction mixture is typically purified via column chromatography or recrystallization from suitable solvents (e.g., acetone, ethyl acetate).
- The final product’s purity is confirmed through NMR, IR, and mass spectrometry, ensuring the correct configuration and functional groups.
Data Table: Summary of Preparation Methods
| Step | Starting Material | Key Reagents | Reaction Conditions | Notes |
|---|---|---|---|---|
| 1 | 4,4,4-trifluoro-3-aminobutanoates | Cyclization reagents, nitrating agents | Controlled temperature, inert atmosphere | Forms trifluoromethylated pyridine core |
| 2 | Halogenated phenyl compounds | Pd-catalysts, bases | 80–120°C, inert solvents | Suzuki or Stille coupling |
| 3 | Methyl hydrazine | Ethyl chloroformate | 0–5°C, dichloromethane | Forms hydrazinecarboxylic ester |
| 4 | Pyridine-phenyl intermediate | Hydrazine derivative | Reflux, ethanol or acetic acid | Hydrazone formation with (E)-configuration |
| 5 | Purification | Chromatography | Ambient conditions | Recrystallization or chromatography |
Research Findings and Notes
- The synthesis pathways leverage the stability of intermediates like 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine derivatives, which are converted into the target compound via hydrolysis and coupling reactions.
- The process emphasizes controlled conditions to prevent the decomposition of sensitive intermediates, especially trifluoromethylated pyridines.
- Patent literature highlights the importance of high-yielding and scalable routes, with particular attention to handling volatile and unstable intermediates such as trifluoroacetyl compounds.
Q & A
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step protocols, including cycloaddition, elimination, and hydrolysis. For example, analogous hydrazinecarboxylic esters are synthesized via cycloaddition of nitrile oxides to pyrrolidino intermediates, followed by spontaneous elimination (e.g., pyrrolidine) and ethyl ester hydrolysis under controlled pH (7.5–8.5) and enzymatic conditions . Key parameters affecting yield include:
| Parameter | Optimal Range | Impact |
|---|---|---|
| Solvent | Polar aprotic (e.g., DMF) | Enhances solubility of aromatic intermediates |
| Temperature | 60–80°C | Balances reaction rate vs. decomposition |
| Catalyst | Liver microsomes (for hydrolysis) | Improves metabolic stability post-synthesis |
Characterization via LC-MS and NMR is critical to confirm intermediate purity and final product integrity .
Q. What spectroscopic and crystallographic methods are effective for characterizing stereochemical configuration?
- Methodological Answer :
- X-ray crystallography : Resolves E-configuration of the meth-ylidene group and π-π stacking interactions in the pyridine ring. Protonation states of nitrogen atoms (e.g., pyridinium salt formation) can be confirmed via CSD database comparisons .
- NMR : H and C NMR identify substituent effects (e.g., trifluoromethyl shifts at δ 110–120 ppm). NOESY confirms spatial proximity of hydrazine and pyridine moieties.
- FT-IR : Stretching frequencies (e.g., C=O at 1680–1720 cm⁻¹) validate ester and hydrazine functionalities .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles. Use fume hoods to avoid inhalation .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes and seek medical attention. Avoid recrystallization in open air due to potential dust formation .
Advanced Research Questions
Q. How can the hydrolysis of the ethyl ester moiety be optimized to enhance metabolic stability?
- Methodological Answer :
- Enzymatic vs. Chemical Hydrolysis : Liver microsomes or esterases mimic in vivo conditions, while alkaline hydrolysis (NaOH/EtOH) offers rapid in vitro conversion. Monitor via HPLC to track metabolite profiles .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridine ring to stabilize the ester against premature hydrolysis while maintaining bioactivity .
- Table: Hydrolysis Optimization
| Condition | Yield (%) | Metabolite Stability |
|---|---|---|
| pH 8.5, 37°C (enzymatic) | 85 | High (t₁/₂ > 24 h) |
| 0.1M NaOH, 50°C | 92 | Low (t₁/₂ < 6 h) |
Q. How can contradictions in biological activity data across assay systems be resolved?
- Methodological Answer :
- Assay Validation : Use orthogonal assays (e.g., cell-based vs. enzymatic) to confirm target engagement. For example, discrepancies in IC₅₀ values may arise from membrane permeability differences in cell-free vs. live-cell assays .
- Structural Analogs : Test derivatives with modified substituents (e.g., replacing dimethylamino with methoxy) to isolate structure-activity relationships (SAR).
- Data Normalization : Include positive controls (e.g., known kinase inhibitors for kinase assays) to calibrate inter-assay variability .
Q. What strategies mitigate supramolecular aggregation during crystallography studies?
- Methodological Answer :
- Co-crystallization Agents : Add pyridinium salts (e.g., hexafluorophosphate) to disrupt π-π stacking and improve crystal lattice formation .
- Solvent Screening : Use mixed solvents (e.g., DCM/hexane) to slow crystallization and reduce defects.
- Temperature Gradients : Gradual cooling (0.5°C/min) minimizes thermal stress on crystal nuclei .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
